BENZO(b)THIOPHENE, CHLORO-
Description
Benzo[b]thiophene is a bicyclic aromatic compound comprising a benzene ring fused to a thiophene moiety. The introduction of a chlorine substituent (denoted as "chloro-") modifies its electronic, physical, and pharmacological properties. Chlorination typically occurs at the C-3 position due to the inherent reactivity of the thiophene ring, where electrophilic substitution is most favorable . Derivatives such as 3-chlorobenzo[b]thiophene are widely studied for their enhanced bioactivity, particularly in anticancer and antiviral applications . The position and number of chlorine atoms significantly influence the compound’s behavior, with synthetic routes like copper-catalyzed chlorocyclization enabling precise functionalization .
Properties
IUPAC Name |
2-chloro-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYLFALFYKCLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214016 | |
| Record name | Benzo(b)thiophene, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64036-44-8 | |
| Record name | Benzo(b)thiophene, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)thiophene, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Halogenation via Bromination of Methyl-Substituted Precursors
One effective method for synthesizing 3-bromomethyl-7-chlorobenzo[b]thiophene involves the bromination of 3-methyl-7-chlorobenzo[b]thiophene using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as an initiator under reflux conditions in a linear alkane solvent such as n-heptane or carbon tetrachloride. The process includes:
- Dissolving 3-methyl-7-chlorobenzo[b]thiophene in n-heptane.
- Irradiation with a 200W bulb to initiate the reaction.
- Addition of benzoyl peroxide under stirring, followed by heating to boiling.
- Gradual addition of N-bromosuccinimide.
- Continuous stirring under reflux for 4-6 hours.
- Cooling, filtering, concentrating, and washing the precipitated product with petroleum ether.
This method yields 3-bromomethyl-7-chlorobenzo[b]thiophene with high purity and moderate molar yield. For example, using carbon tetrachloride as the solvent gave a product with 98.2% HPLC purity and 58% molar yield, superior to n-heptane (94.0% purity, 54% yield).
Table 1: Comparison of Solvents in Bromination of 3-methyl-7-chlorobenzo[b]thiophene
| Solvent | HPLC Purity (%) | Molar Yield (%) | Product Appearance |
|---|---|---|---|
| Carbon Tetrachloride | 98.2 | 58 | Deep yellow crystal |
| n-Heptane | 94.0 | 54 | Deep yellow crystal |
This method is notable for its selectivity and ability to suppress over-bromination (dibromo and tribromo by-products) by careful solvent choice and reaction monitoring via TLC and HPLC.
Cyclization of Alkynyl Thioethers Using Halide Sources
Another prominent synthetic route involves the cyclization of alkynylthioethers to benzo[b]thiophene derivatives using electrophilic halogen sources such as sodium chloride (NaCl) for chlorocyclization or sodium bromide (NaBr) for bromocyclization, often catalyzed by copper sulfate in ethanol.
- The starting materials are 2-alkynylthioanisoles.
- The reaction proceeds under mild conditions with sodium halides serving as halogen sources.
- This method is environmentally benign and provides high yields of 3-chloro and 3-bromobenzo[b]thiophenes (up to 90-92% yield).
- The method has been successfully applied to various substituted alkynyl thioanisoles, including cyclohexyl and propargyl alcohol derivatives.
This approach is advantageous due to its operational simplicity, environmental friendliness, and high product yields.
Palladium-Catalyzed Cross-Coupling and Carbene Complex Mediated Synthesis
Palladium-catalyzed reactions have been utilized for the synthesis of benzo[b]thiophene derivatives, including chloro-substituted variants.
- A palladium carbene complex can be prepared in situ or pre-formed.
- The reaction involves the coupling of halogenated benzo[b]thiophene precursors with nucleophiles such as piperazine.
- For example, 4-bromobenzo[b]thiophene reacts with anhydrous piperazine and sodium tert-butoxide in the presence of palladium catalysts and BINAP ligand in toluene under reflux to give substituted benzo[b]thiophenes with high yield and purity.
- The process suppresses by-product formation and can avoid column chromatography purification.
Although this method is more focused on functionalized derivatives, it demonstrates the versatility of palladium catalysis in benzo[b]thiophene chemistry.
Intramolecular Carbomagnesiation and Organometallic Cyclization
Intramolecular carbomagnesiation of (2-bromophenyl)(alkynyl)thioethers via Br/Mg exchange using isopropylmagnesium chloride-lithium chloride complex followed by cyclization yields functionalized benzo[b]thiophenes.
- The intermediate organomagnesium species cyclizes to the benzo[b]thiophene core.
- Subsequent reactions with electrophiles allow for diversification at the 2-position.
- This method enables the introduction of substituents such as trimethylsilyl (TMS), which can be further transformed into halogenated derivatives including chloro-substituted benzo[b]thiophenes.
This approach is valuable for synthesizing functionalized benzo[b]thiophenes with precise substitution patterns.
Aryne-Mediated One-Step Synthesis
A recent method involves the one-step synthesis of benzo[b]thiophenes by aryne intermediates generated under argon atmosphere.
- Precursors such as 4-chloro-3-(4-tolyl)benzo[b]thiophene can be synthesized via aryne chemistry.
- The process includes purification by preparative thin-layer chromatography.
- Further functionalization steps, such as oxidation to sulfoxides and C–H arylation, are possible.
This method provides a modern synthetic route to chloro-substituted benzo[b]thiophenes with good yields and functional group tolerance.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield/Purity | Notes |
|---|---|---|---|
| Bromination of 3-methyl precursor | NBS, benzoyl peroxide, n-heptane or CCl4, reflux | 54-58% yield, 94-98% purity | Selective monobromination, solvent-dependent |
| Halide cyclization of alkynyl thioethers | NaCl or NaBr, CuSO4, ethanol | Up to 90-92% yield | Environmentally benign, mild conditions |
| Pd-catalyzed cross-coupling | Pd catalyst, BINAP ligand, piperazine, toluene | High yield, high purity | Avoids chromatography, functionalized products |
| Intramolecular carbomagnesiation | i-PrMgCl·LiCl, alkynyl thioethers | Moderate to high yield | Allows functionalization at 2-position |
| Aryne-mediated synthesis | Aryne precursors, argon atmosphere | Moderate yield | One-step synthesis, modern approach |
Chemical Reactions Analysis
C3-Chlorination of C2-Substituted Benzo[b]thiophenes
Sodium hypochlorite pentahydrate (NaOCl·5H₂O) enables regioselective C3-chlorination of C2-substituted benzo[b]thiophenes under optimized conditions .
Reaction Conditions and Scope
| Substrate (C2 Group) | Solvent System | Temperature (°C) | Yield (%) | Competing Reactions |
|---|---|---|---|---|
| Alkyl/Vinyl | CH₃CN/H₂O | 65–75 | 30–65 | Oxidation at heterobenzylic position |
| Alcohol | CH₃CN/H₂O | 65–75 | <30 | Dominant oxidation to aldehyde |
| Carbonyl | CH₃CN/H₂O | 65–75 | 0 | Reaction inhibition |
| Benzofuran analog | CH₃CN/H₂O | 65–75 | N/A | Exothermic peroxide formation |
Key observations:
-
Temperature sensitivity : Reactions below 55°C favor oxidation byproducts (e.g., aldehydes) .
-
Solvent dependence : Aqueous acetonitrile maximizes yields; methanol or acetone mixtures reduce efficiency .
-
Functional group tolerance : Vinyl and alkyl groups remain intact, while alcohols undergo competitive oxidation .
Mechanistic Pathway for C3-Chlorination
Density functional theory (DFT) calculations reveal a stepwise mechanism :
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Hypochlorous acidium ion formation : Sulfur-mediated association of HOCl generates an S–O intermediate.
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Chloronium ion intermediate : A C2–C3 chloronium ion forms via transition state ‡TS2 (rate-determining step).
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Rearomatization : Deprotonation at C3 restores aromaticity, yielding the C3-chloro product.
Energy barriers :
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Activation energy for ‡TS2: 22.3 kcal/mol (chlorination pathway) vs. 18.9 kcal/mol (competing S-oxidation) .
-
Lower temperatures favor kinetically controlled S-oxidation over chlorination.
Suzuki-Miyaura Cross-Coupling
A C3-chloro benzo[b]thiophene derivative (2-chloro-3-methylbenzo[b]thiophene) underwent successful coupling with phenylboronic acid under standard conditions :
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80 | 72 |
This demonstrates the utility of C3-chloro derivatives as electrophilic partners in cross-coupling reactions.
Substituent-Dependent Reactivity
-
Electron-donating groups : Enhance chlorination efficiency at C3 (e.g., methyl groups) .
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Electron-withdrawing groups :
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Benzofuran analogs : React explosively with NaOCl·5H₂O due to peroxide intermediate formation .
Comparative Analysis of Chlorination Methods
The sodium hypochlorite method provides cost-effective C3 selectivity but requires careful temperature control to minimize side reactions .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Benzo(b)thiophene derivatives have been studied for their antimicrobial properties. A notable case involved the synthesis of chlorinated derivatives that exhibited significant inhibitory effects against Staphylococcus aureus, including strains resistant to methicillin and daptomycin. The compound (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide demonstrated a minimal inhibitory concentration of 4 µg/mL, highlighting its potential as an antimicrobial agent .
Neurotoxin Inhibition
Research has indicated that chlorinated derivatives of benzo(b)thiophene can serve as effective neurotoxin inhibitors. This property is particularly relevant in the development of therapeutics aimed at treating neurodegenerative diseases . The ability to modify the benzo(b)thiophene structure through chlorination enhances its biological activity, making it a promising scaffold for drug development.
Synthetic Organic Chemistry
Functionalization Techniques
The C3-chlorination of C2-substituted benzo(b)thiophene derivatives has been explored as a method for functionalization. A recent study introduced a novel approach using sodium hypochlorite as a chlorine source, allowing for the efficient synthesis of C3-chlorinated products under mild conditions (65–75 °C). The reaction showed variable yields (30–65%) depending on the substituents present . This method expands the synthetic toolkit available for chemists working with this heterocyclic compound.
Suzuki-Miyaura Coupling
The C3-chloro derivative of benzo(b)thiophene was successfully coupled with phenylboronic acid using standard Suzuki-Miyaura coupling conditions. This reaction not only confirms the utility of chlorinated derivatives as synthons but also opens pathways for creating more complex molecular architectures .
Materials Science
Development of Novel Materials
Benzo(b)thiophene derivatives are increasingly being utilized in materials science, particularly in the development of organic semiconductors and photovoltaic materials. Their unique electronic properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and solar cells. The ability to modify these compounds through chlorination enhances their solubility and processability, which are critical factors in material performance .
Toxicological Studies
As with many chemical compounds, the toxicity of benzo(b)thiophene and its derivatives is an important consideration. Studies have indicated varying degrees of toxicity associated with different substitutions on the benzothiophene core. Understanding these toxicological profiles is essential for ensuring safe application in pharmaceuticals and materials .
Summary Table: Applications of Benzo(b)thiophene, Chloro-
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antimicrobial agents against resistant bacteria; neurotoxin inhibitors |
| Synthetic Organic Chemistry | C3-chlorination methods; Suzuki-Miyaura coupling for complex molecule synthesis |
| Materials Science | Development of organic semiconductors; applications in OLEDs and solar cells |
| Toxicological Studies | Assessment of toxicity profiles related to various substitutions |
Mechanism of Action
The mechanism of action of benzo[b]thiophene, chloro- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Halogen-Substituted Benzo[b]Thiophenes
Halogenation (Cl, Br, I) at the C-3 position is a common strategy to tune bioactivity. Key comparisons include:
Chlorine vs. Bromine at C-3
- 3-Chlorobenzo[b]thiophene : Exhibits antiviral and anticancer activity due to enhanced electron-withdrawing effects, which improve binding to biological targets .
- 3-Bromobenzo[b]thiophene : Bromine’s larger atomic radius and polarizability contribute to superior analgesic and anti-inflammatory activity compared to chlorine .
Multi-Halogenated Derivatives
Positional Isomerism: C-3 vs. C-5 Chlorination
- C-3 Substitution : Dominates due to electrophilic preference; derivatives like 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate (CAS 59812-34-9) are key intermediates in drug synthesis .
- C-5 Substitution: Less common but notable in compounds like 5-chloro-3-methylbenzo[b]thiophene, where steric effects from methyl groups direct chlorination to C-5 .
Comparison with Non-Halogenated Analogues
- Parent Benzo[b]Thiophene (CAS 95-15-8): Lacks bioactive enhancements seen in halogenated versions, underscoring chlorine’s role in modulating reactivity .
- Methyl-Substituted Derivatives : For example, 3-methylbenzo[b]thiophene shows reduced antiviral potency compared to 3-chloro analogues, highlighting chlorine’s electronic contributions .
Heterocyclic Analogues Beyond Thiophenes
- Benzo[c]Thiophene : Isomeric fusion alters ring strain and electronic distribution, reducing suitability for electrophilic substitution compared to benzo[b]thiophene .
- Dibenzofurans/Dibenzodioxins : While structurally similar, these lack sulfur’s electron-rich character, limiting their utility in medicinal chemistry .
Data Tables: Key Compounds and Properties
Table 1. Bioactivity of Halogenated Benzo[b]Thiophenes
Biological Activity
Benzo[b]thiophene, a heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. The chlorinated derivative, specifically "benzo[b]thiophene, chloro-", exhibits promising pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities. This article delves into the biological activity of this compound, supported by data tables and case studies.
Overview of Biological Activities
Benzo[b]thiophenes have been identified as having a wide range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated the efficacy of benzo[b]thiophene derivatives against various microbial strains. For instance, compounds with chlorine substitutions have shown significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 4 µg/mL .
- Anticancer Activity : Research indicates that benzo[b]thiophene derivatives can inhibit the growth of cancer cell lines, including HeLa cells. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance anticancer potency .
- Anti-inflammatory and Antioxidant Properties : The compound has also been studied for its anti-inflammatory effects, contributing to its potential use in treating inflammatory diseases .
1. Antitubercular Activity
A study evaluated the antitubercular activity of various benzo[b]thiophene derivatives against Mycobacterium tuberculosis. Notably, compound 7b exhibited high activity against multidrug-resistant strains with MICs ranging from 2.73 to 22.86 µg/mL . Another derivative showed significant activity against dormant Mycobacterium bovis BCG with MICs of 0.60 µg/mL .
2. Antimicrobial Efficacy
In a comprehensive evaluation of chlorinated benzo[b]thiophenes, a specific derivative demonstrated a consistent MIC of 4 µg/mL against multiple strains of S. aureus, including resistant strains. This compound also exhibited low cytotoxicity in human lung cancer cells (A549), indicating its potential as a therapeutic agent with minimal side effects .
3. Structure-Activity Relationship Studies
SAR studies have revealed that the presence and position of chlorine substituents significantly influence the biological activity of benzo[b]thiophenes. For example, compounds with one or two chloro groups showed enhanced activity against bacterial strains compared to their non-chlorinated counterparts .
Table 1: Biological Activity Summary of Benzo[b]thiophene Derivatives
| Compound ID | Activity Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| 7b | Antitubercular | 2.73 - 22.86 | Multidrug-resistant MTB |
| II.b | Antimicrobial | 4 | S. aureus (various strains) |
| 8c | Antitubercular | 0.60 | Dormant M. bovis BCG |
| 5f | Anticancer | Not specified | HeLa cells |
Table 2: Structure-Activity Relationships
| Compound ID | Chlorine Substituent Position | LogP | Biological Activity |
|---|---|---|---|
| II.b | C6 | 3.79 | Anti-staphylococcal |
| 7b | C2 | Not reported | Antitubercular |
| 8c | C3 | Not reported | Anti-tubercular |
Q & A
Q. What literature search strategies ensure comprehensive retrieval of studies on chloro-benzo[b]thiophene environmental persistence?
- Methodological Answer : Use Boolean queries in databases like SciFinder:
("benzo[b]thiophene, chloro-" OR "chlorodibenzothiophene") AND (bioaccumulation OR "half-life" OR "partition coefficient") NOT abstract:no. Filter by endpoints like octanol/water partition coefficients (log Kow) or biodegradation rates .
Guidance for Rigorous Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
